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Compound of Interest

Compound Name: 4-Formyl-3-hydroxybenzonitrile

Cat. No.: B1338046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-formyl-3-
hydroxybenzonitrile, a versatile synthetic intermediate, and its applications in the synthesis of

potentially bioactive molecules. This document includes detailed experimental protocols for its

synthesis and its conversion into chalcone and Schiff base derivatives, along with a summary

of their biological significance.

Introduction
4-Formyl-3-hydroxybenzonitrile, also known as 4-cyano-2-hydroxybenzaldehyde, is an

aromatic compound featuring aldehyde, hydroxyl, and nitrile functional groups. This unique

combination of reactive sites makes it a valuable building block in medicinal chemistry and drug

discovery for the synthesis of a variety of heterocyclic and polyphenolic compounds. Its

derivatives, such as chalcones and Schiff bases, have garnered significant interest due to their

potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer

properties.

Synthesis of 4-Formyl-3-hydroxybenzonitrile
Two primary routes for the synthesis of 4-formyl-3-hydroxybenzonitrile are presented below.

The first is a high-yield method starting from 5-cyano-2-methoxybenzaldehyde. The second

involves the direct ortho-formylation of p-cyanophenol, which, while more direct, typically

results in lower yields.
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Method 1: Demethylation of 5-Cyano-2-
methoxybenzaldehyde
This method provides a high yield of the target compound.

Experimental Protocol:

To a 500 mL round-bottom flask, add 5-cyano-2-methoxybenzaldehyde (31.08 g) and lithium

chloride (24.52 g).

Add 500 mL of N,N-dimethylformamide (DMF).

Heat the reaction mixture to reflux and maintain for 2 hours.

After cooling, remove the solvent by rotary evaporation.

Dissolve the residue in an aqueous solution of potassium hydrogen sulfate.

Extract the product with ethyl acetate.

Wash the organic phase sequentially with water and a saturated sodium chloride solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain 4-formyl-3-hydroxybenzonitrile.[1]
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Method 2: Ortho-Formylation of p-Cyanophenol
(Casnati–Skattebøl Reaction)
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This method directly introduces a formyl group onto the p-cyanophenol ring. While phenols with

electron-withdrawing groups are generally less reactive in this transformation, it represents a

potential synthetic route.[2][3]

Experimental Protocol (Adapted from a general procedure):[4]

In a dry 500 mL three-necked round-bottom flask under an argon atmosphere, add

anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150

mmol).

Add 250 mL of dry tetrahydrofuran (THF) via syringe.

Add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir for 10 minutes.

Add a solution of p-cyanophenol (5.95 g, 50 mmol) in THF dropwise.

Heat the mixture to a gentle reflux for 4-6 hours.

Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.

Transfer the organic phase to a separatory funnel and wash three times with 100 mL of 1 N

HCl, followed by three washes with 100 mL of water.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 4-formyl-3-
hydroxybenzonitrile.

Quantitative Data:
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Applications in the Synthesis of Bioactive
Molecules
4-Formyl-3-hydroxybenzonitrile is a valuable precursor for synthesizing various derivatives,

including chalcones and Schiff bases, which have shown promising biological activities.

Synthesis of Chalcones
Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and an

acetophenone.

Experimental Protocol for Chalcone Synthesis:

Dissolve 4-formyl-3-hydroxybenzonitrile (1 equivalent) and a substituted acetophenone (1

equivalent) in ethanol in a round-bottom flask.

Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide,

dropwise to the mixture with stirring.

Continue stirring at room temperature for several hours until a precipitate forms.

Collect the solid product by vacuum filtration and wash with cold water until the washings are

neutral.

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified

product.

Logical Workflow for Chalcone Synthesis:
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Caption: General workflow for the synthesis of chalcone derivatives.

Biological Significance of Chalcone Derivatives
Chalcones are known to exhibit a wide range of biological activities, including anti-

inflammatory, anticancer, and antimicrobial effects. A significant aspect of their bioactivity is

their ability to modulate key signaling pathways involved in cancer and inflammation, such as

the NF-κB and STAT3 pathways.

NF-κB Signaling Pathway Inhibition by Chalcones:

The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell

proliferation, and apoptosis. Its aberrant activation is linked to various cancers. Chalcones have

been shown to inhibit this pathway at multiple points.
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Caption: Chalcones inhibit the canonical NF-κB signaling pathway.
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Synthesis of Schiff Bases
Schiff bases are formed by the condensation reaction between a primary amine and an

aldehyde.

Experimental Protocol for Schiff Base Synthesis:

Dissolve 4-formyl-3-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as

ethanol or methanol in a round-bottom flask.

Add a primary amine (1 equivalent) to the solution.

Add a few drops of a catalytic amount of glacial acetic acid.

Reflux the reaction mixture for a few hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to

precipitate.

Collect the solid product by filtration, wash with a cold solvent, and dry.

Recrystallize from an appropriate solvent if further purification is needed.

Logical Workflow for Schiff Base Synthesis:
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Caption: General workflow for the synthesis of Schiff base derivatives.

Biological Significance of Schiff Base Derivatives
Schiff bases are a class of compounds with a broad spectrum of biological activities, including

anticancer, antibacterial, and antifungal properties. Their mechanism of action in cancer can

involve the induction of apoptosis and inhibition of cell proliferation.

JAK-STAT Signaling Pathway and Potential Inhibition:

The JAK-STAT pathway is critical for cytokine signaling and is often constitutively active in

various cancers, promoting cell survival and proliferation. While direct inhibition of this pathway

by 4-formyl-3-hydroxybenzonitrile-derived Schiff bases requires further specific investigation,

related cyanophenol-containing molecules have been explored as potential JAK inhibitors.
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Caption: Potential inhibition of the JAK-STAT signaling pathway.
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Conclusion
4-Formyl-3-hydroxybenzonitrile serves as a key intermediate in the synthesis of diverse

molecular scaffolds with significant potential in drug discovery. The protocols provided herein

offer viable routes to this intermediate and its subsequent conversion to chalcone and Schiff

base derivatives. The ability of these derivatives to modulate critical signaling pathways such

as NF-κB and JAK-STAT underscores their importance as a promising area for further research

and development of novel therapeutic agents. Researchers are encouraged to adapt and

optimize these methodologies for their specific molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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